molecular formula C19H18N2O3S B2672578 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide CAS No. 2034244-81-8

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide

Cat. No.: B2672578
CAS No.: 2034244-81-8
M. Wt: 354.42
InChI Key: MOSABRWYYZAHSD-UHFFFAOYSA-N
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Description

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a phenyl group, a thiophene ring, a tetrahydropyran ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the isoxazole ring through a cycloaddition reaction. The thiophene and tetrahydropyran rings are then introduced through subsequent reactions, often involving condensation and cyclization steps. The final step usually involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain a thiophene ring, are used as antifungal agents.

    Isoxazole Derivatives: Compounds such as valdecoxib and parecoxib, which contain an isoxazole ring, are used as anti-inflammatory drugs.

Uniqueness

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide is unique due to its combination of multiple functional groups, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(15-13-16(24-21-15)14-5-2-1-3-6-14)20-19(8-10-23-11-9-19)17-7-4-12-25-17/h1-7,12-13H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSABRWYYZAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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